1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-chloro-, O-(3-(dimethylamino)propyl)oxime, monohydrochloride
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Overview
Description
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-chloro-, O-(3-(dimethylamino)propyl)oxime, monohydrochloride is a synthetic organic compound It is characterized by the presence of a benzoxepin ring system, a chloro substituent, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-chloro-, O-(3-(dimethylamino)propyl)oxime, monohydrochloride typically involves multiple steps:
Formation of the Benzoxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Oxime Formation: Reaction of the ketone with hydroxylamine hydrochloride under acidic or basic conditions.
Attachment of the Dimethylamino Propyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions could convert the oxime group to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxepin derivatives.
Scientific Research Applications
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-chloro-, O-(3-(dimethylamino)propyl)oxime, monohydrochloride may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigation of its pharmacological properties for therapeutic uses.
Industry: Use in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Benzoxepin-5(2H)-one derivatives: Compounds with similar benzoxepin ring structures.
Chloro-substituted oximes: Compounds with similar functional groups.
Uniqueness
The uniqueness of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-chloro-, O-(3-(dimethylamino)propyl)oxime, monohydrochloride lies in its specific combination of structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
55579-98-1 |
---|---|
Molecular Formula |
C15H22Cl2N2O2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
3-[(Z)-(7-chloro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)amino]oxy-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H21ClN2O2.ClH/c1-18(2)8-4-10-20-17-14-5-3-9-19-15-7-6-12(16)11-13(14)15;/h6-7,11H,3-5,8-10H2,1-2H3;1H/b17-14-; |
InChI Key |
DLIZDJYXVJTGCC-SBBUSYCLSA-N |
Isomeric SMILES |
CN(C)CCCO/N=C\1/CCCOC2=C1C=C(C=C2)Cl.Cl |
Canonical SMILES |
CN(C)CCCON=C1CCCOC2=C1C=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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